

3-(2,5-Dimethylphenyl)propionic acid structure and function

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(2,5-Dimethylphenyl)propionic acid

CAS No.: 25173-75-5

Cat. No.: B1338900

[Get Quote](#)

Technical Guide: 3-(2,5-Dimethylphenyl)propionic Acid Structural Pharmacophore & Synthetic Utility in Drug Discovery Executive Summary

3-(2,5-Dimethylphenyl)propionic acid (CAS: 25173-75-5) is a functionalized arylpropionic acid derivative serving as a critical scaffold in medicinal chemistry.^{[1][2][3]} Unlike simple metabolic intermediates, this molecule occupies a specific niche as a hydrophobic linker and pharmacophore in the design of antimicrobial, antiproliferative, and enzyme-inhibiting agents. Its structural rigidity, provided by the ortho,meta-dimethyl substitution pattern, offers unique steric occlusion properties that differentiate it from unsubstituted phenylpropionic acids, making it a valuable probe for exploring hydrophobic pockets in target proteins such as cytosolic phospholipase A2 (cPLA2) and bacterial cell wall synthesis enzymes.

Part 1: Chemical Identity & Structural Analysis^{[3][4]}

The molecule consists of a propanoic acid tail attached to a benzene ring substituted with methyl groups at the 2 and 5 positions.^[3] This substitution pattern creates a "steric clamp"

effect, influencing how the carboxylic acid headgroup interacts with binding domains.

Table 1: Physiochemical Profile

Property	Value / Description	Significance
IUPAC Name	3-(2,5-Dimethylphenyl)propanoic acid	Standard nomenclature
CAS Number	25173-75-5	Unique identifier for procurement
Molecular Formula	C ₁₁ H ₁₄ O ₂	--
Molecular Weight	178.23 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da)
LogP (Predicted)	-2.4 - 2.8	Lipophilic; suggests good membrane permeability
pKa (Acid)	-4.66 (est.)	Typical for carboxylates; exists as anion at physiological pH
H-Bond Donors/Acceptors	1 / 2	Minimal polar surface area, favoring hydrophobic binding
SMILES	<chem>CC1=CC(=C(C=C1)C)CCC(=O)O</chem>	Machine-readable string for cheminformatics

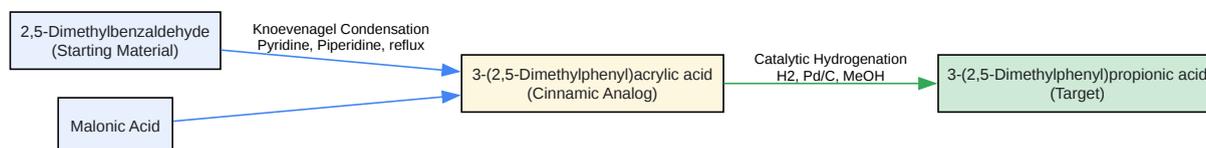
3D Conformational Logic

The 2,5-dimethyl substitution breaks the symmetry of the phenyl ring. The methyl group at the ortho (C2) position induces a torsional strain that prevents the propionic acid side chain from lying coplanar with the aromatic ring. This pre-organized conformation is critical when designing ligands that must fit into restricted active sites, reducing the entropic penalty upon binding.

Part 2: Synthesis & Manufacturing

The synthesis of **3-(2,5-Dimethylphenyl)propionic acid** is best achieved through a robust, self-validating two-step sequence: Perkin or Knoevenagel Condensation followed by Catalytic Hydrogenation. This route minimizes side reactions common in Friedel-Crafts alkylations.

Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic route from commercially available aldehyde precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,5-Dimethylphenyl)acrylic acid

- Reagents: 2,5-Dimethylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).
- Procedure: Dissolve aldehyde and malonic acid in pyridine. Add piperidine. Heat to reflux (80-100°C) for 4-6 hours until CO₂ evolution ceases (decarboxylation).
- Workup: Pour reaction mixture into ice-cold HCl. The acrylic acid derivative precipitates as a solid. Filter and recrystallize from ethanol/water.
- Checkpoint: Verify formation of the double bond via ¹H-NMR (distinct vinylic protons at δ 6.5-7.8 ppm).

Step 2: Reduction to Propionic Acid

- Reagents: Acrylic acid intermediate, 10% Pd/C catalyst, Methanol.
- Procedure: Place the intermediate in a hydrogenation vessel. Purge with N₂. Introduce H₂ gas (balloon pressure or 1-3 atm). Stir at Room Temperature for 12 hours.

- Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.
- Purification: Concentrate filtrate. If necessary, recrystallize from hexanes/ethyl acetate.
- Validation: Disappearance of vinylic protons in NMR confirms reduction.

Part 3: Biological Function & Pharmacological Applications[7]

3-(2,5-Dimethylphenyl)propionic acid acts as a privileged substructure. It is rarely the final drug but rather the "warhead carrier" or the hydrophobic anchor in larger bioactive molecules.

1. Antimicrobial & Antifungal Scaffolding

Research indicates that thioureido derivatives of this acid exhibit potent activity against multidrug-resistant pathogens.[1]

- Mechanism: The 2,5-dimethylphenyl moiety mimics the hydrophobic amino acid residues found in bacterial cell wall precursors. When derivatized into aminothiazoles, this scaffold disrupts cell wall synthesis in Gram-positive bacteria (*S. aureus*) and fungi (*Candida* spp.).
- Key Insight: The "2,5-dimethyl" pattern is superior to unsubstituted analogs because it increases lipophilicity and steric bulk, preventing rapid efflux by bacterial pumps.

2. Cytosolic Phospholipase A2 (cPLA2) Inhibition

In the context of inflammation, this acid structure serves as a lipophilic tether in pyrrol-2-yl inhibitors.

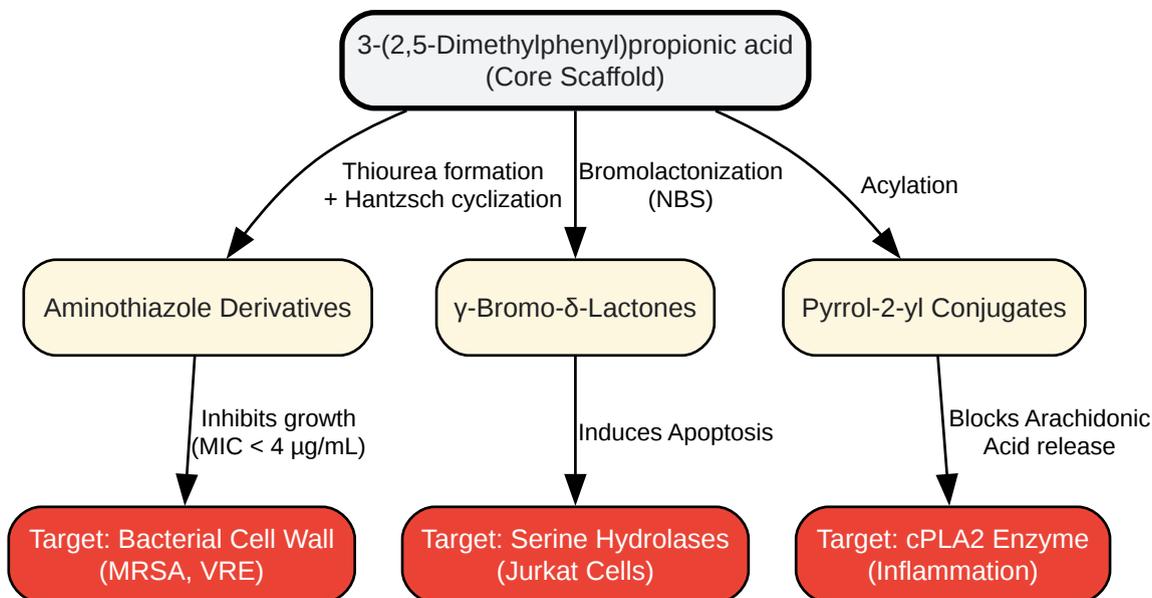
- Role: It occupies the hydrophobic channel of the cPLA2 enzyme, which normally accommodates the arachidonic acid tail of phospholipids.
- Significance: Inhibition of cPLA2 reduces the release of arachidonic acid, thereby throttling the production of pro-inflammatory eicosanoids (prostaglandins/leukotrienes).

3. Antiproliferative Agents (Cancer Research)

The acid is a precursor for bromolactonization, generating γ -bromo- δ -lactones.[4]

- Activity: These lactones have demonstrated cytotoxicity against human (Jurkat) and canine cancer cell lines.[4]
- Pathway: The lactone ring acts as an alkylating agent or a suicide substrate for serine hydrolases involved in cancer cell metabolism.

Biological Interaction Map



[Click to download full resolution via product page](#)

Figure 2: Pharmacological divergence of the scaffold into three distinct therapeutic areas.

Part 4: Experimental Assay Protocols

To validate the biological activity of derivatives synthesized from this acid, the following standard assays are recommended.

A. Antimicrobial Susceptibility (MIC Determination)[5]

- Purpose: Determine the potency of thioureido derivatives.
- Method: Broth Microdilution (CLSI Standards).
- Preparation: Dissolve compound in DMSO. Serial dilute in cation-adjusted Mueller-Hinton broth.

- Inoculation: Add

CFU/mL of *S. aureus* or *C. albicans*.
- Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).
- Readout: The Lowest concentration with no visible growth is the MIC.
- Control: Use Linezolid or Fluconazole as positive controls.

B. Antiproliferative MTT Assay

- Purpose: Assess cytotoxicity of lactone derivatives.
- Cell Lines: Jurkat (T-cell leukemia) or A549 (Lung carcinoma).
- Seeding: Plate cells (

/well) in 96-well plates.
- Treatment: Treat with graded concentrations (0.1 - 100 μ M) of the derivative for 48h.
- Development: Add MTT reagent (tetrazolium dye). Incubate 4h.
- Solubilization: Dissolve formazan crystals in DMSO.
- Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

- Synthesis & Antimicrobial Activity
 - Mishra, R., et al. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates." *Molecules*, 2021.
- Antiproliferative Lactones
 - Gładkowski, W., et al. "Preparation of Enantiomeric β -(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes." *Int. J. Mol. Sci.*, 2018.

- PLA2 Inhibition
 - Stephens, D., et al. "3-(1,4-Diacylpyrrol-2-yl)propionic acids as inhibitors of cytosolic phospholipase A2." *Journal of Medicinal Chemistry*, 2002.
- General Arylpropionic Acid Pharmacology
 - Kumar, P., et al. "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." [6][7] *Int. J. Pharm. & Pharm. Res.*, 2020. [6][7]
- Chemical Properties & Safety
 - PubChem Compound Summary for CID 13308730. "**3-(2,5-Dimethylphenyl)propionic acid**." [1][2][3][8][9] National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 3-\(2,5-DIMETHYLPHENYL\)PROPIONIC ACID | 25173-75-5 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [3. 3-\(2,5-Dimethylphenyl\)propionic acid | C11H14O2 | CID 13308730 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. ijppr.humanjournals.com \[ijppr.humanjournals.com\]](https://www.ijppr.humanjournals.com)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. PubChemLite - 3-\(2,5-dimethylphenyl\)propionic acid \(C11H14O2\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- [9. 3-\(2,5-二甲氧基苯基\)丙酸 97% | Sigma-Aldrich \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)

- To cite this document: BenchChem. [3-(2,5-Dimethylphenyl)propionic acid structure and function]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338900#3-2-5-dimethylphenyl-propionic-acid-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com